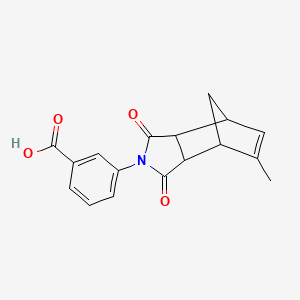

3-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

Description

This compound features a norbornene-derived isoindole dione core fused to a benzoic acid group at position 2. Its molecular formula is C₁₆H₁₅NO₄, with a molecular weight of 285.30 g/mol (). The norbornene scaffold imports rigidity, influencing stereoelectronic properties critical for molecular recognition in supramolecular or pharmaceutical contexts.

Properties

IUPAC Name |

3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-8-5-10-7-12(8)14-13(10)15(19)18(16(14)20)11-4-2-3-9(6-11)17(21)22/h2-6,10,12-14H,7H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTSJWJRBZFKRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid typically involves multiple steps, starting with the formation of the isoindole core. One common synthetic route includes the cyclization of a suitable precursor, such as a substituted phthalic anhydride, under acidic conditions. The reaction conditions often require the use of strong acids like sulfuric acid or polyphosphoric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial to maintaining optimal conditions for the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound has shown promise in drug development due to its ability to interact with specific biological pathways. Research indicates that it may inhibit Wnt signaling pathways, which are crucial in various diseases including cancer and developmental disorders. Inhibiting Wnt signaling can lead to the suppression of tumor growth and promotion of cardiogenic differentiation in stem cells .

Case Study : A study demonstrated that derivatives of this compound exhibited significant cardiogenic activity in mouse embryonic stem cells. The compounds were tested for their ability to induce cardiac differentiation and showed a correlation between Wnt inhibition and increased cardiogenic potential .

Biological Research

Cell Signaling : The compound's ability to modulate cellular signaling pathways makes it a valuable tool in biological research. It has been used to study the effects of Wnt signaling inhibition on cell proliferation and differentiation.

Case Study : In experiments involving human embryonic stem cells, the compound was found to significantly enhance cardiogenic activity while maintaining low cytotoxicity levels. This suggests its potential as a lead candidate for developing therapies targeting heart diseases .

Material Science

Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its unique molecular structure allows for the design of functional materials with specific characteristics.

Summary of Applications

| Field | Application | Details |

|---|---|---|

| Medicinal Chemistry | Drug Development | Potential Wnt signaling inhibitor; may suppress tumor growth |

| Biological Research | Cell Signaling Studies | Enhances cardiogenic differentiation in stem cells |

| Material Science | Polymer Chemistry | Improves thermal stability and mechanical strength of polymers |

Mechanism of Action

The mechanism by which 3-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Substituent Effects

- Methyl vs. The chloro analogue has a higher molecular weight (305.71 vs. 285.30) and may exhibit distinct pharmacokinetics.

- Positional Isomerism : The 4-substituted benzoic acid analogue () retains the same molecular formula but alters the spatial orientation of the carboxyl group, which could affect binding affinity in chiral environments.

Functional Group Variations

- Amino Linker: The amino-bridged analogue () introduces a secondary amine, increasing flexibility and enabling additional hydrogen-bonding interactions. This modification is relevant in drug design for optimizing target engagement.

- Imidazole Side Chain : The imidazole-containing derivative () introduces a heterocyclic moiety, often associated with metal coordination or enzymatic activity modulation (e.g., kinase inhibition).

Biological Activity

3-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid (CAS Number: 887631-54-1) is a complex organic compound with significant potential in biological research. Its unique structural characteristics suggest various mechanisms of action that could be leveraged in therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties and relevant case studies.

The molecular formula of 3-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid is C16H15NO4 with a molecular weight of 285.29 g/mol. The compound features a dioxo structure that may contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H15NO4 |

| Molecular Weight | 285.29 g/mol |

| CAS Number | 887631-54-1 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets involved in critical signaling pathways. Preliminary studies suggest that it may inhibit the Wnt signaling pathway, which plays a crucial role in cell differentiation and proliferation. Inhibition of this pathway has been linked to cardiogenic activity in human embryonic stem cells (hESCs), indicating potential applications in regenerative medicine and cardiac therapies .

Key Findings:

- Wnt Pathway Inhibition : The compound stabilizes the Axin protein complex, enhancing its inhibitory effects on the Wnt signaling pathway .

- Cardiogenic Potential : Studies have demonstrated that this compound can promote cardiomyocyte differentiation from hESCs by inhibiting Wnt signaling .

- Cytotoxicity Assessment : In parallel assays for cytotoxicity, the compound exhibited low toxicity at effective concentrations, making it a promising candidate for further development .

Case Studies

Several studies have explored the biological implications of compounds similar to 3-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid:

Study 1: Cardiogenesis Induction

A study investigated the cardiogenic effects of various Wnt inhibitors in hESCs. The lead compound demonstrated an IC50 value of 26 nM for Wnt inhibition and induced cardiogenesis approximately 1000-fold compared to control conditions .

| Compound | % Inhibition (1 μM) | IC50 (nM) |

|---|---|---|

| Lead Compound | 90% | 26 |

| Compound A | 88% | 51 |

| Compound B | 68% | 604 |

Study 2: Structural Optimization

Further optimization of related compounds has shown improved pharmacological properties and decreased IC50 values for Wnt inhibition. This highlights the importance of structural modifications in enhancing biological activity and reducing potential side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid, and what parameters critically influence reaction yield?

- Methodological Answer : A reflux-based approach using acetic acid as a solvent and sodium acetate as a catalyst is effective for synthesizing structurally similar indole-carboxylic acid derivatives. Key parameters include reaction temperature (80–110°C), molar ratios of reactants (e.g., 1:1.1 for aldehyde to amine precursors), and purification via recrystallization from DMF/acetic acid mixtures to isolate high-purity crystals . Parallel strategies, such as esterification or alkylation, may also apply depending on precursor availability .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

- Methodological Answer : Stability assessments should include accelerated degradation studies under controlled humidity (e.g., 40–75% RH) and temperature (-20°C to 25°C). Monitor chemical integrity using HPLC or LC-MS at regular intervals (e.g., 0, 3, 6, 12 months). For photostability, expose samples to UV-Vis light (e.g., 320–400 nm) and compare degradation profiles against dark controls. Document changes in melting points or spectroscopic properties to identify decomposition pathways .

Advanced Research Questions

Q. What advanced spectroscopic and computational techniques are recommended for resolving stereochemical ambiguities in this compound?

- Methodological Answer : X-ray crystallography is critical for definitive stereochemical assignment, particularly for the methanoisoindol ring system. Pair this with high-resolution NMR (e.g., -DEPT, NOESY) to confirm spatial arrangements. Computational methods like Density Functional Theory (DFT) can predict optimized geometries and vibrational spectra (IR), which should be cross-validated against experimental data from sources like NIST Chemistry WebBook .

Q. How can researchers integrate computational modeling with experimental data to predict reactivity in catalytic or biological systems?

- Methodological Answer : Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, which predict nucleophilic/electrophilic sites. Validate these models with experimental kinetic studies (e.g., reaction rates under varying pH/temperature) and spectroscopic monitoring (e.g., UV-Vis for intermediate detection). Theoretical frameworks should align with observed reaction mechanisms, such as acid-catalyzed ring-opening or nucleophilic substitution .

Q. What experimental frameworks are suitable for assessing the environmental fate of this compound?

- Methodological Answer : Follow the INCHEMBIOL project design, which includes:

- Laboratory studies : Measure log (octanol-water partition coefficient) and hydrolysis half-lives at pH 4–8.

- Environmental simulation : Use microcosms to track biodegradation in soil/water systems via LC-MS/MS.

- Ecotoxicity assays : Evaluate effects on model organisms (e.g., Daphnia magna) across multiple trophic levels. This hierarchical approach identifies primary degradation pathways and ecological risks .

Q. How can contradictory bioactivity results across in vitro models be systematically addressed?

- Methodological Answer : Conduct a meta-analysis of existing data to identify variables (e.g., cell line specificity, incubation time). Use standardized protocols (e.g., MTT assay for cytotoxicity) across replicate studies. Validate findings with orthogonal methods, such as enzymatic inhibition assays or transcriptomic profiling. Theoretical frameworks should guide hypothesis refinement, such as linking bioactivity to structural motifs like the dioxoisoindole moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.